molecular formula C16H20N2O3 B2450383 (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 208348-00-9

(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2450383
CAS No.: 208348-00-9
M. Wt: 288.347
InChI Key: MFBYTFIUHMHGDI-KHPPLWFESA-N
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Description

(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, an amino group, and a dimethylpropanoyl group

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)15(19)11(9-17)10-18-13-8-12(20-4)6-7-14(13)21-5/h6-8,10,18H,1-5H3/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBYTFIUHMHGDI-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=C(C=CC(=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyaniline, undergoes nitration to form 2,5-dimethoxynitrobenzene. This intermediate is then reduced to 2,5-dimethoxyaniline.

    Acylation: The 2,5-dimethoxyaniline is acylated with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the corresponding amide.

    Formation of the Enenitrile: The amide is then subjected to a dehydration reaction using reagents like phosphorus oxychloride (POCl3) to form the enenitrile structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base can be used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound and its analogs are investigated for their potential therapeutic effects. Research focuses on their ability to interact with specific biological targets and pathways.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile: Unique due to its specific combination of functional groups.

    2,5-Dimethoxyphenylamine: Lacks the enenitrile and dimethylpropanoyl groups.

    2,2-Dimethylpropanoyl chloride: Used as a reagent in the synthesis but lacks the amino and enenitrile groups.

Uniqueness

The uniqueness of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile, often referred to by its chemical structure or CAS number 208348-00-9, is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 288.347 g/mol
  • LogP : 2.16 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including cytotoxicity against various cancer cell lines and potential anti-inflammatory properties. The specific biological activities of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile are still under investigation, but preliminary studies suggest several avenues of interest.

Cytotoxicity

A study evaluating a series of compounds related to (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile showed promising cytotoxic effects against human cancer cell lines such as Molt/4C8 and CEM cells. The cytotoxic potency was correlated with structural modifications at the ortho-position of the aryl rings, suggesting that similar modifications in this compound could enhance its activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are suggested by its structural resemblance to known anti-inflammatory agents. Research into related compounds has shown that modifications can lead to improved efficacy in reducing inflammatory markers such as TNF-α and IL-6 in experimental models .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
CytotoxicityMolt/4C8Significant cytotoxic effects observed
Anti-inflammatoryRat model with NSAIDsReduction in TNF-α and IL-6 levels
General toxicityVarious cell linesCorrelation between structure and toxicity

While the exact mechanism of action for (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile remains to be fully elucidated, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and inflammation. The presence of the dimethoxyphenyl group may enhance binding affinity to target proteins involved in these processes.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile?

  • Answer : The compound can be synthesized via multi-step reactions involving:

Formation of the enamine backbone : Condensation of 4,4-dimethyl-3-oxopentanenitrile with 2,5-dimethoxyaniline under reflux in ethanol or toluene, catalyzed by acetic acid.

Stereochemical control : Use of Z-selective conditions (e.g., low-temperature reactions or steric hindrance) to favor the (2Z)-configuration .

  • Key analytical validation : Confirm the Z-configuration via 1H^1H-NMR (olefinic proton coupling constants) and X-ray crystallography .

Q. How can the molecular structure of this compound be reliably characterized?

  • Answer : A combination of spectroscopic and computational methods is essential:

  • NMR : Assign methoxy (δ3.73.9\delta \sim3.7–3.9 ppm), enamine proton (δ8.59.0\delta \sim8.5–9.0 ppm), and nitrile (δ110120\delta \sim110–120 ppm in 13C^{13}C-NMR) signals .
  • X-ray crystallography : Resolve stereochemical ambiguities and confirm intramolecular hydrogen bonding between the enamine NH and ketone oxygen .
  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

Q. What factors influence the stability of this compound during storage and experimentation?

  • Answer : Stability is sensitive to:

  • pH : Hydrolysis of the nitrile group in acidic/basic conditions. Store in neutral buffers.
  • Temperature : Degrades above 40°C; recommend refrigeration (2–8°C) for long-term storage .
  • Light : Protect from UV exposure to prevent photoisomerization of the enamine bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?

  • Answer : Use Design of Experiments (DoE) principles:

  • Variables : Temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading.
  • Response surface modeling : Identify optimal conditions (e.g., 60°C in ethanol with 5 mol% acetic acid yields >85% purity) .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., dimerization) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}C-NMR shifts)?

  • Answer :

Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) affecting chemical shifts.

Isotopic labeling : Use 15N^{15}N-labeled analogs to trace hydrogen-bonding interactions .

Cross-validate with IR : Confirm absence/presence of ketone (1700–1750 cm1^{-1}) and nitrile (2200–2250 cm1^{-1}) groups .

Q. How does computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

  • Answer :

  • Transition-state analysis : Simulate Diels-Alder reactions using the enamine as a dienophile. DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity based on frontier molecular orbitals .
  • MD simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates) .

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